molecular formula C10H16ClNO2 B7823955 [(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride

[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride

Cat. No.: B7823955
M. Wt: 217.69 g/mol
InChI Key: PBLUKJJZYDTALO-NPPHLGRCSA-N
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Description

[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[221]hept-5-enyl]azanium;chloride is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the ethoxycarbonyl and azanium groups. The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride can be compared with other bicyclic compounds such as:

The uniqueness of [(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[22

Properties

IUPAC Name

[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLUKJJZYDTALO-NPPHLGRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1[NH3+])C=C2.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1[NH3+])C=C2.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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